molecular formula C8H11F3N4O B13530924 2-(Methylamino)-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide

2-(Methylamino)-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanamide

Cat. No.: B13530924
M. Wt: 236.19 g/mol
InChI Key: IBZDDNGPBATCSY-UHFFFAOYSA-N
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Description

The compound 2-(Methylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide is a synthetic molecule featuring a propanamide backbone substituted with a methylamino group at the second carbon and a 3-(trifluoromethyl)pyrazole moiety at the third carbon. The trifluoromethyl (-CF₃) group is notable for its electron-withdrawing and hydrophobic properties, which may enhance metabolic stability and influence intermolecular interactions .

Properties

Molecular Formula

C8H11F3N4O

Molecular Weight

236.19 g/mol

IUPAC Name

2-(methylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C8H11F3N4O/c1-13-5(7(12)16)4-15-3-2-6(14-15)8(9,10)11/h2-3,5,13H,4H2,1H3,(H2,12,16)

InChI Key

IBZDDNGPBATCSY-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=CC(=N1)C(F)(F)F)C(=O)N

Origin of Product

United States

Biological Activity

Overview

2-(Methylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide, with a molecular formula of C8H11F3N4O and a molecular weight of 236.19 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs.

PropertyValue
Molecular FormulaC8H11F3N4O
Molecular Weight236.19 g/mol
IUPAC Name2-(methylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanamide
InChI KeyIBZDDNGPBATCSY-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(Methylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). For example, derivatives with similar structures have reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM across different studies .

The biological activity of this compound may be attributed to its ability to interfere with key cellular processes involved in cancer progression. Pyrazole derivatives are known to inhibit various kinases and enzymes that play crucial roles in cell signaling and proliferation.

  • Aurora Kinase Inhibition : Some studies have indicated that pyrazole-containing compounds can inhibit Aurora-A kinase, which is vital for cell cycle regulation. For instance, one derivative exhibited an IC50 value of 0.067 µM against this kinase .

Case Studies

  • Study on Pyrazole Derivatives : A systematic investigation into pyrazole derivatives revealed that compounds similar to 2-(Methylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide demonstrated significant antiproliferative activity against multiple cancer cell lines, with IC50 values in the nanomolar range for some derivatives .
  • Trifluoromethyl Group Effects : The presence of the trifluoromethyl group has been shown to enhance the biological activity of pyrazole derivatives significantly. It improves binding affinity for target proteins and increases metabolic stability .

Summary of Findings

The biological activity of 2-(Methylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide suggests it could serve as a lead compound in drug development, particularly in oncology. Its structural features contribute to its potential effectiveness against various cancers through mechanisms involving kinase inhibition and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the propanamide core but differ in pyrazole substituents, enabling comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituent (Pyrazole Position) Molar Mass (g/mol) Key Features
2-(Methylamino)-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanamide C₈H₁₁F₃N₄O* -CF₃ (3-position) 236.19† Hydrophobic -CF₃; potential N-H⋯O bonding
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide C₁₁H₁₂N₄O 2-Pyridyl (3-position) 216.24 Hydrogen-bonded chains via N-H⋯N/O
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide C₈H₁₃N₃O 3,5-Dimethyl (3-position) 183.21 Steric hindrance from -CH₃ groups

*Inferred from (acid form: C₈H₁₀F₃N₃O₂); †Calculated by replacing -COOH (acid) with -CONH₂ (amide).

Substituent Effects on Properties

The -CF₃ group may reduce hydrogen-bonding capacity compared to polar substituents like pyridyl but could increase metabolic stability .

2-Pyridyl Substituent (C₁₁H₁₂N₄O):

  • Forms linear chains via N-H⋯N and N-H⋯O hydrogen bonds, as observed in crystallography studies .
  • The pyridyl nitrogen may act as a hydrogen-bond acceptor, enhancing solubility in polar solvents.

Reduced polarity compared to -CF₃ or pyridyl analogs, likely decreasing aqueous solubility .

Hydrogen Bonding and Crystallography

  • Pyridyl Analog (C₁₁H₁₂N₄O): Crystal structures reveal coplanar pyrazole and pyridine rings (dihedral angle = 1.87°), with N-H⋯O/N bonds forming linear chains along the c-axis .
  • Target Compound : The -CF₃ group may disrupt such coplanarity, favoring hydrophobic interactions over hydrogen bonding. This could lead to distinct crystal packing or amorphous solid dispersions.

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